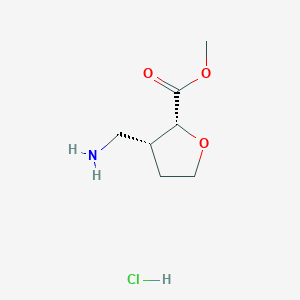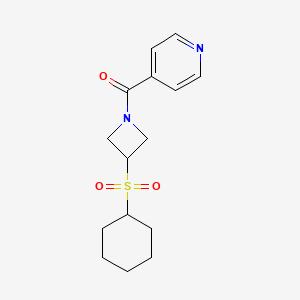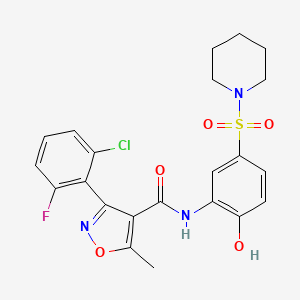![molecular formula C15H17FN2O3 B2500118 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097858-43-8](/img/structure/B2500118.png)
3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached. Fluorophenyl groups are often used in medicinal chemistry due to the unique properties of fluorine.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction . The fluorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring and the fluorophenyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the pyrrolidine ring could undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring and the fluorophenyl group. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
- Researchers have explored FPOP derivatives for their antiviral potential. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- FPOP derivatives have been evaluated for their in vitro antitubercular activity. Notably, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives displayed promising results against Mycobacterium tuberculosis and Mycobacterium bovis .
- Although not directly related to cancer, FPOP’s antitumor activity has been explored. Researchers synthesized novel FPOP derivatives and evaluated their effects on tumor cells .
- Some FPOP derivatives have shown nanomolar activity against kinases such as CK1γ and CK1ε, suggesting their potential as kinase inhibitors .
Antiviral Activity
Antitubercular Properties
Antitumor Potential
Kinase Inhibition
Crystallography and Solid-State Properties
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-12-3-1-11(2-4-12)9-14(19)17-6-5-13(10-17)18-7-8-21-15(18)20/h1-4,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCRAXJIVPOXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)
![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)






![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)
![4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2500053.png)


![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)